molecular formula C13H22N2O3 B13335060 tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate

tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13335060
M. Wt: 254.33 g/mol
InChI Key: AKGMZJBMHDYRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate is a protected bicyclic amine that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Compounds within the pyrido[1,2-a]pyrazine scaffold are of significant interest in medicinal chemistry, with research indicating their potential application in the development of therapeutics for central nervous system (CNS) disorders . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by safeguarding the amine functionality during synthetic sequences, allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization . The ketone functionality at the 8-position provides a versatile handle for various chemical transformations, including nucleophilic additions or reductions, enabling researchers to explore diverse chemical space. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle the material appropriately, using standard personal protective equipment.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 8-oxo-3,4,6,7,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-14-5-4-11(16)8-10(14)9-15/h10H,4-9H2,1-3H3

InChI Key

AKGMZJBMHDYRSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCC(=O)CC2C1

Origin of Product

United States

Preparation Methods

General Information

Tert-butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting autoimmune diseases. It belongs to the class of pyrido[1,2-a]pyrazines, which are bicyclic compounds known for their diverse biological activities.

  • IUPAC Name: this compound
  • CAS Number: 1154871-07-4
  • Molecular Formula: \$$ C{13}H{20}N2O3 \$$
  • Molecular Weight: 252.31 g/mol (Note: There appears to be conflicting information regarding molecular weights in the provided texts. One source lists 255.31 and another lists 254.33. This should be verified.)

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of appropriate pyridine derivatives with pyrazine intermediates followed by subsequent functional group transformations.

One synthetic route involves the use of l-aspartic acid as a starting material to avoid the need for classical salt resolution.

Reaction and Analysis

This compound can participate in various chemical reactions typical for carboxylic esters and heterocycles, which are significant for modifying the compound's functional groups to enhance biological activity or alter pharmacokinetic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance and Infrared spectroscopy are used for structural confirmation and purity assessment.

Biological Activity

Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile, a related compound, has shown neuroprotective effects and antioxidant activity, suggesting potential applications in treating neurological disorders and protecting cells from oxidative stress-induced damage.

Data Table

Property Value
IUPAC Name This compound
CAS Number 1154871-07-4
Molecular Formula \$$ C{13}H{20}N2O3 \$$
Molecular Weight 252.31 g/mol (Note: Discrepancies exist, needs verification)
Purity >95% (Commercially available samples)
MDL Number None
Storage Temperature Keep in a dark place, sealed in a dry environment at 2-8°C
logP 1.2706
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 0

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate serves as a versatile intermediate for the construction of more complex molecules.

Biology and Medicine: Its nitrogen-containing heterocyclic structure is often found in bioactive molecules, including antimicrobial, antiviral, and anticancer agents .

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and processes .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Spectral Consistency : ¹H NMR data for tert-butyl-protected pyrazines consistently show tert-butyl singlets (δ 1.4–1.6 ppm) and carbonyl signals (δ 155–165 ppm in ¹³C NMR), confirming structural integrity .
  • Purity Standards : Commercial samples (e.g., Hairui Chem’s tert-butyl 6-oxo derivative) achieve ≥97% purity via HPLC, critical for reproducibility in drug discovery .
  • Unresolved Issues :
    • Lack of direct biological data for the 8-oxo derivative limits its therapeutic profiling.
    • Stereochemical outcomes in saturated analogs (e.g., hexahydro vs. octahydro) require further elucidation .

Biological Activity

tert-Butyl 8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate (CAS No. 1369133-58-3) is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological systems in ways that could be beneficial for treating various diseases, particularly autoimmune disorders. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential clinical implications.

The molecular formula of this compound is C₁₂H₁₉N₃O₃, with a molecular weight of 255.31 g/mol. The compound features a pyrido-pyrazine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₉N₃O₃
Molecular Weight255.31 g/mol
CAS Number1369133-58-3
Storage ConditionsKeep in dark place, sealed at 2-8°C

Research indicates that this compound acts as an antagonist to Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors play crucial roles in the immune response by recognizing pathogen-associated molecular patterns. Inhibition of these receptors can modulate inflammatory responses and has therapeutic implications for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) .

Autoimmune Diseases

The compound has been studied for its potential in treating autoimmune diseases. In a patent application detailing its use as a therapeutic agent, it was suggested that antagonism of TLR7/8/9 could alleviate symptoms associated with SLE and other autoimmune conditions .

Case Study: Systemic Lupus Erythematosus
A study demonstrated that compounds similar to this compound effectively reduced autoantibody production in murine models of SLE. The mechanism involved downregulation of TLR-mediated signaling pathways, leading to decreased inflammatory cytokine levels .

Antimicrobial Activity

While the primary focus has been on autoimmune diseases, there are indications that this compound may exhibit antimicrobial properties. Preliminary studies suggest that derivatives of the pyrido-pyrazine class can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis .

Research Findings

Recent studies have explored the pharmacokinetics and safety profile of this compound:

Study FocusFindings
Efficacy in SLE ModelsSignificant reduction in disease severity
Cytokine ProfilingDecreased IL-6 and TNF-alpha levels
Safety ProfileNo significant toxicity observed at therapeutic doses

Q & A

Q. Advanced: How do reaction conditions influence the stereochemical outcome in the synthesis of this compound?

Methodological Answer: Stereochemical control is achieved through:

  • Chiral auxiliaries or catalysts : For asymmetric synthesis of the octahydro pyrido-pyrazine system .
  • Conformational analysis : Trans-fused ring conformations are stabilized via Bohlmann bands (C–H stretching vibrations α to nitrogen), as confirmed by IR and 220 MHz NMR spectroscopy .
  • Temperature and solvent effects : Lower temperatures favor kinetic control, reducing racemization during deprotection steps .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies protons adjacent to nitrogen (e.g., δ 3.5–4.5 ppm for N–CH₂ groups) and the tert-butyl group (δ 1.4 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the Boc group .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 270 for intermediates) and fragmentation patterns .

Q. Advanced: How does Bohlmann band analysis in IR spectra contribute to stereochemical assignments?

Methodological Answer:

  • Bohlmann bands (stretches near 2800 cm⁻¹) arise from antiperiplanar C–H bonds adjacent to nitrogen in trans-fused bicyclic systems. Their intensity correlates with the population of trans-conformers, enabling differentiation of diastereomers .
  • Deuterium labeling (e.g., 3,3- and 4,4-dideuteriated derivatives) quantifies contributions of specific C–H bonds to these bands, refining conformational models .

Basic: What is the role of the tert-butyl group in the compound’s stability and reactivity?

Methodological Answer:

  • Steric protection : The bulky tert-butyl group shields reactive sites (e.g., amide bonds) from hydrolysis or nucleophilic attack during synthesis .
  • Solubility enhancement : While the Boc group itself is lipophilic, its removal (via TFA) generates polar intermediates compatible with aqueous workup .

Q. Advanced: How does the tert-butyl group affect the compound’s interaction with biological targets?

Methodological Answer:

  • Pharmacophore masking : The Boc group temporarily deactivates the compound, allowing targeted activation in specific environments (e.g., acidic tumor microenvironments) .
  • Binding affinity modulation : Post-deprotection, the free amine group enhances interactions with DNA minor grooves or enzyme active sites, as observed in antitumor studies .

Basic: What are common derivatives of this compound, and how are they synthesized?

Methodological Answer:

  • Amide/ester derivatives : React with alcohols or amines under nucleophilic conditions (e.g., coupling with 5-methoxypyrazine-2-carboxamide ).
  • Halogenated analogs : Bromination at the 3-position introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Advanced: What strategies are employed to resolve diastereomers during derivative synthesis?

Methodological Answer:

  • Chiral chromatography : Separates enantiomers using cellulose-based columns .
  • Crystallization-induced asymmetric transformation : Exploits differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

Basic: How is the compound’s solubility and stability enhanced for in vitro studies?

Methodological Answer:

  • Salt formation : Dihydrochloride salts improve aqueous solubility (e.g., 10–20 mg/mL in PBS) .
  • Lyophilization : Freeze-drying in the presence of stabilizers (e.g., trehalose) extends shelf life .

Q. Advanced: What are the implications of solubility on in vitro vs. in vivo pharmacokinetics?

Methodological Answer:

  • In vitro : High solubility ensures uniform distribution in cell-based assays but may reduce membrane permeability (log P >2 preferred for passive diffusion) .
  • In vivo : Prodrug strategies (e.g., esterification) balance solubility and bioavailability, with enzymatic cleavage in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.